Identification of Discrete PGA2-Binding Proteins via Biotin-Streptavidin Affinity Capture: A Capability Absent in Unlabeled PGA2
Prostaglandin A2-biotin enables the isolation and identification of specific cellular protein targets for PGA2 through streptavidin-mediated pull-down assays, a direct and quantitative capability that unlabeled PGA2 lacks. Using PGA2-biotin in K562 erythroleukemia cell lysates, three distinct protein bands with molecular weights of 43, 50, and 56 kilodaltons were captured and detected via chemiluminescence [1]. In contrast, identical experiments with unlabeled PGA2 yield no detectable protein capture signal, as the native lipid lacks a detection handle. This differential capacity is not incremental but absolute—the biotin tag confers a >10⁶-fold improvement in capture efficiency relative to non-biotinylated methods [2].
| Evidence Dimension | Protein capture and detection capability (qualitative and quantitative) |
|---|---|
| Target Compound Data | Detection of three discrete protein bands (43, 50, and 56 kDa) in K562 cell lysates |
| Comparator Or Baseline | Unlabeled Prostaglandin A2: No protein capture or detection signal achievable |
| Quantified Difference | Absolute detection vs. no detection; >10⁶-fold difference in capture efficiency |
| Conditions | K562 erythroleukemia cell lysates; PGA2-biotin incubated with lysate, followed by SDS-PAGE, transfer to nitrocellulose, and detection with streptavidin-HRP and chemiluminescence |
Why This Matters
This differential capability is the primary justification for procuring PGA2-biotin over unlabeled PGA2 for any target identification or protein interaction study.
- [1] Parker, J. Prostaglandin A2 protein interactions and inhibition of cellular proliferation. Prostaglandins, 1995, 50(5-6), 359-375. DOI: 10.1016/0090-6980(95)00136-0 View Source
- [2] Bayer, E. A., & Wilchek, M. The use of the avidin-biotin complex as a tool in molecular biology. Methods of Biochemical Analysis, 1980, 26, 1-45. DOI: 10.1002/9780470110461.ch1 View Source
